
2-Naphthoyl chloride
Overview
Description
2-Naphthoyl chloride, also known as β-naphthoyl chloride, is an organic compound with the molecular formula C11H7ClO. It is a derivative of naphthalene, characterized by the presence of a carbonyl chloride group attached to the second position of the naphthalene ring. This compound is typically a pale yellow solid with a pungent odor and is used extensively in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthoyl chloride is commonly synthesized through the reaction of 2-naphthoic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction is as follows:
C10H7COOH+SOCl2→C10H7COCl+SO2+HCl
In this reaction, 2-naphthoic acid reacts with thionyl chloride to produce this compound, sulfur dioxide, and hydrogen chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction is conducted in a controlled environment to ensure the purity and yield of the product. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acyl chlorides.
Chemical Reactions Analysis
Chemical Reactions
2-Naphthoyl chloride participates in various chemical reactions, primarily due to its reactive carbonyl chloride group.
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Acylation Reactions: this compound is frequently used as an acylating agent. For example, it can react with potassium thiocyanate (KSCN) and cyclohexanamine to form N-naphthoyl thiourea derivatives .
These reactions are often enhanced under sonication, which improves both the reaction rate and yield .
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Synthesis of N-(Cyclohexylcarbamothioyl)-2-naphthamide: this compound is used in the synthesis of N-(cyclohexylcarbamothioyl)-2-naphthamide, an important compound with various applications .
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Applications in Organic Synthesis: It allows chemists to introduce naphthoyl groups into organic molecules, modifying their properties .
Spectroscopic Data of N-(Cyclohexylcarbamothioyl)-2-naphthamide
The spectroscopic data for N-(Cyclohexylcarbamothioyl)-2-naphthamide, a derivative synthesized using this compound, is as follows :
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¹H NMR (400 MHz, CDCl3) : δ 11.68 (s, 1H, NH), 9.20 (s, 1H, NH), 8.77 (s, 1H, Ar–H), 7.76–7.69 (m, 3H, Ar–H), 7.48–7.40 (m, 3H, Ar–H), 4.99 (m, 1H, CH), 1.91–1.87 (m, 2H, CH2), 1.71–1.69 (m, 4H, CH2), 1.40–1.25 ppm (m, 4H, CH2) .
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¹³C NMR (100 MHz, CDCl3) : δ 173.0 (C=S), 166.0 (C=O), 154.0, 146.7, 136.2, 134.1, 131.3, 130.7, 129.7, 129.4, 128.5, 127.3 (Ar–C), 58.4, 33.9, 27.5, 26.0, 25.0 ppm .
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Anal Calcd for C18H20N2OS : C, 69.20; H, 6.45; N, 8.97. Found: C, 69.29; H, 6.41; N, 8.89 .
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Naphthoyl chloride serves as a critical intermediate in the synthesis of several APIs, including:
- Ezutromid : A drug candidate for the treatment of muscular dystrophy, where this compound is used to introduce naphthalene moieties into the molecular structure .
- Amide Derivatives : It is employed in the preparation of amide derivatives of amphetamine enantiomers, which are significant in psychopharmacology and neuropharmacology .
Case Study: N-Naphthoyl Thiourea Derivatives
Recent studies have demonstrated that derivatives synthesized from this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of N-naphthoyl thiourea derivatives were synthesized and tested for their antiproliferative activity against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines. Some derivatives showed IC50 values lower than that of doxorubicin, indicating their potential as anticancer agents .
Material Science
Functionalized Materials
this compound is utilized in the development of functionalized materials and polymers. It can be incorporated into self-assembled monolayers on silica surfaces, enhancing the properties of materials used in various applications such as sensors and catalysis .
Biological Studies
Enzyme Inhibition Studies
The compound has been investigated for its interactions with biological systems, particularly in enzyme inhibition studies. Research indicates that naphthalene derivatives can modulate enzyme activity, providing insights into their pharmacological potential.
Synthetic Methodologies
Ultrasonic-Assisted Synthesis
Recent advancements have highlighted the use of ultrasonic-assisted methods to synthesize N-naphthoyl thioureas from this compound efficiently. This method not only enhances yield but also reduces reaction time, making it a sustainable approach for synthesizing valuable compounds .
Summary Table of Applications
Application Area | Specific Uses | Key Findings/Notes |
---|---|---|
Pharmaceutical | Synthesis of Ezutromid and amide derivatives | Significant cytotoxicity against cancer cell lines; potential for drug development |
Material Science | Functionalized materials and polymers | Used in self-assembled monolayers for enhanced material properties |
Biological Studies | Enzyme inhibition studies | Modulates enzyme activity; insights into pharmacological applications |
Synthetic Methodologies | Ultrasonic-assisted synthesis | Improved yields and reduced reaction times |
Mechanism of Action
The mechanism of action of 2-naphthoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the formation of amides, the nucleophilic attack by an amine on the carbonyl carbon of this compound leads to the formation of an amide bond.
Comparison with Similar Compounds
1-Naphthoyl Chloride: Similar in structure but with the carbonyl chloride group attached to the first position of the naphthalene ring.
Benzoyl Chloride: Contains a benzene ring instead of a naphthalene ring.
4-Methoxybenzoyl Chloride: Contains a methoxy group on the benzene ring.
Uniqueness of 2-Naphthoyl Chloride: this compound is unique due to its specific position of the carbonyl chloride group on the naphthalene ring, which imparts distinct reactivity and properties. This positional isomerism allows for the synthesis of unique derivatives that are not possible with other acyl chlorides.
Biological Activity
2-Naphthoyl chloride is an important compound in organic chemistry, primarily used as a precursor in the synthesis of various biologically active derivatives. This article delves into the biological activities associated with this compound, highlighting its potential in cancer treatment, antimicrobial properties, and other relevant pharmacological applications.
This compound is an acyl chloride derived from naphthalene. Its structure allows for the formation of various derivatives through nucleophilic substitution reactions. The compound has been extensively studied for its ability to form thiourea derivatives, which exhibit significant biological activities.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of naphthalene with thionyl chloride or oxalyl chloride. This compound can then be reacted with various nucleophiles to produce a range of biologically active thiourea derivatives.
Table 1: Synthesis of Thiourea Derivatives from this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives synthesized from this compound. For instance, a study evaluated the antiproliferative effects of these derivatives against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer).
- Cytotoxicity Results : Most derivatives exhibited IC50 values less than 20 μM, indicating strong cytotoxic effects compared to doxorubicin, a standard chemotherapy drug. Notably, the copper complex derived from these thioureas showed exceptional antitumor activity with an IC50 value lower than 1.3 μM .
Antimicrobial Activity
The antimicrobial properties of compounds derived from this compound have also been investigated. Some derivatives demonstrated significant inhibitory effects against various bacterial strains, showcasing their potential as new antimicrobial agents.
- Example Study : One derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 μg/mL against Staphylococcus aureus, indicating promising antibacterial activity .
Case Studies
Several case studies have been conducted to explore the biological activities of compounds derived from this compound:
- Antitumor Activity in Mice : A study involving mice xenografted with human cancer cells showed that treatment with a specific thiourea derivative led to a significant reduction in tumor size compared to untreated controls .
- Antimicrobial Efficacy : In vitro tests demonstrated that certain derivatives effectively inhibited the growth of resistant bacterial strains, suggesting their potential use in treating infections caused by multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-naphthoyl chloride derivatives in organic chemistry?
- This compound is typically synthesized via reaction of 2-naphthoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. For derivatization, it reacts with amines or alcohols under mild conditions. For example, in the synthesis of N-substituted urea derivatives, this compound reacts with KSCN and cyclohexylamine in acetone to form aroyl thiourea compounds . Reaction conditions often involve dichloromethane (DCM) or DMF as solvents, with bases like DIEA to neutralize HCl byproducts .
Q. How can this compound be utilized in the preparation of fluorescent probes or surfactants?
- This compound is used to esterify water-soluble substrates. For instance, coupling with pyranine derivatives creates membrane-impermeable esters that release fluorescent surfactants (e.g., pyranine 4) upon hydrolysis. This method enables real-time monitoring of lipid bilayer vesicle reactions .
Advanced Research Questions
Q. How does the inclusion of this compound in QSAR models enhance predictions of cytotoxic activity?
- In 2D-QSAR studies, this compound-derived thioureas and ureas exhibit improved cytotoxicity due to their lipophilic chloro-substituents and aromatic motifs. These structural features correlate with enhanced membrane permeability and target binding, validated via molecular docking and pharmacokinetic simulations .
Q. What strategies optimize reaction yields when using this compound in peptide coupling or amidation?
- Low yields (e.g., 9% in some amidation reactions ) often result from steric hindrance or competing side reactions. Optimization includes:
- Using excess acyl chloride (1.2–1.5 equiv) .
- Activating agents like MP-B(OAc)₃H for carboxylate intermediates .
- Temperature control (room temperature to 80°C, depending on substrate stability) .
Q. How does this compound contribute to π-donor/acceptor systems in polymer chemistry?
- This compound modifies copolymers (e.g., acrylate-divinyl benzene) by introducing π-donor groups. FTIR and elemental analysis confirm successful grafting, which alters electronic properties for applications in optoelectronics or catalysis .
Q. What are the challenges in using this compound for enantiomeric resolution in analytical chemistry?
- Derivatizing chiral amines (e.g., amphetamine) with this compound forms diastereomeric amides separable via HPLC. Challenges include ensuring achiral derivatization purity and optimizing mobile phases to resolve structurally similar amides .
Q. Data Contradiction and Validation
Q. How to resolve discrepancies in reported reaction yields for this compound-mediated syntheses?
- Discrepancies (e.g., 9% vs. 39% yields in amidation ) arise from variations in:
- Substrate electronic effects (electron-deficient amines require longer reaction times).
- Solvent polarity (DMF vs. DCM impacts nucleophilicity).
- Workup methods (crude product purification via column chromatography vs. precipitation).
- Validation through kinetic studies and LC-MS monitoring is recommended .
Q. Why do some pentafluoroethylation reactions with this compound fail to proceed under standard CuI catalysis?
- Aryl chlorides like this compound are less reactive than iodides/bromides in cross-couplings. Successful pentafluoroethylation requires:
- Activating groups (e.g., electron-withdrawing substituents).
- Alternative conditions (THF at 60°C without CuI) to avoid side reactions .
Q. Methodological Recommendations
Q. What analytical techniques are critical for characterizing this compound derivatives?
- NMR : Confirm amide/ester bond formation via carbonyl peaks (δ 165–170 ppm).
- HPLC-MS : Monitor reaction progress and purity.
- FTIR : Detect ester C=O stretches (~1740 cm⁻¹) and amide N-H bends (~1550 cm⁻¹) .
Q. How to design toxicity studies for this compound-based compounds?
- Follow ATSDR guidelines for naphthalene derivatives:
- Assess acute toxicity (LD₅₀) in rodent models.
- Evaluate metabolic pathways (e.g., cytochrome P450-mediated oxidation).
- Use in vitro assays (e.g., Ames test for mutagenicity) .
Properties
IUPAC Name |
naphthalene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLBCXGRQWUJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062287 | |
Record name | 2-Naphthalenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-83-6 | |
Record name | 2-Naphthoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Naphthalenecarbonyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.112 | |
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Retrosynthesis Analysis
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